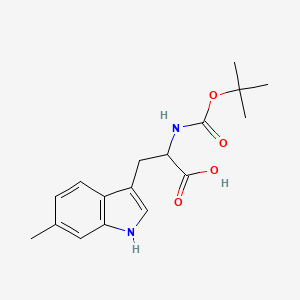

Boc-6-methyl-DL-tryptophan

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-6-methyl-DL-tryptophan is a derivative of the amino acid tryptophan, where the indole ring is substituted with a methyl group at the 6-position and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and as a biochemical tool in research due to its unique structural properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-6-methyl-DL-tryptophan typically involves the protection of the amino group of 6-methyl-DL-tryptophan with a Boc group. This can be achieved by reacting 6-methyl-DL-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

化学反应分析

Peptide Bond Formation

The Boc group serves as a temporary protecting agent for the α-amino group, enabling selective peptide bond formation.

- Mechanism : The carboxylic acid group reacts with the amine of another amino acid via carbodiimide coupling (e.g., DCC or EDC) in the presence of HOBt to form a peptide bond .

- Deprotection : Boc removal is achieved under acidic conditions (e.g., TFA in dichloromethane or HCl in dioxane), regenerating the free amine for subsequent coupling .

- Example : Boc-6-methyl-DL-tryptophan methyl ester undergoes sequential deprotection and coupling to integrate into peptide chains .

Alkylation Reactions

The indole ring’s C1 position can undergo alkylation under controlled conditions.

- Reagents : 1,2-Ditosyloxyethane in DMF at 0°C facilitates alkylation, producing derivatives like 1-(2-fluoroethyl)-DL-tryptophan .

- Yield : ~57% radiochemical yield observed for fluoroethyl derivatives .

- Conditions :

Esterification and Hydrolysis

The carboxylic acid group is often esterified to enhance solubility or prevent side reactions.

- Esterification : Trimethylsilyl diazomethane in anhydrous dichloromethane converts the acid to a methyl ester .

- Hydrolysis : Silica gel in D₂O at 140°C removes the Boc group and hydrolyzes the ester to the free acid without deuterium scrambling .

Heck Coupling

Palladium-catalyzed Heck reactions enable indole ring functionalization.

- Mechanism : Coupling of L-2-pyrrolidinol-6-methyl esters with 2-iodoaniline in DMF at 85°C forms tryptophan derivatives via aryl-aryl bond formation .

- Conditions :

C–H Borylation and Deuteration

Ir-catalyzed reactions enable selective isotopic labeling.

- Borylation : Ir-catalyzed C–H borylation at the C2 position of the indole ring using B₂Pin₂ .

- Deuteration : Subsequent Ir-catalyzed deborylative deuteration introduces deuterium at C2 .

- Challenges : Acidic deprotection (e.g., HCl) causes D/H exchange, necessitating mild silica gel-mediated hydrolysis .

Reduction Reactions

Lithium triethylborohydride reduces carbonyl groups in Boc-protected intermediates.

- Example : Reduction of N-Boc-pyrrolidone-6-methyl ester to the corresponding alcohol .

- Yield : Up to 94% for intermediates .

Enzymatic Modifications

This compound derivatives are substrates for enzymes like α-chymotrypsin.

Key Stability Considerations

科学研究应用

Boc-6-methyl-DL-tryptophan is widely used in scientific research due to its versatility:

作用机制

The mechanism of action of Boc-6-methyl-DL-tryptophan involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting biomolecules. The Boc group provides protection during peptide synthesis, preventing unwanted side reactions. Once incorporated, the Boc group can be removed to reveal the free amine, allowing the compound to participate in further biochemical interactions .

相似化合物的比较

- Boc-4-methyl-DL-tryptophan

- Boc-6-fluoro-DL-tryptophan

- Fmoc-5-methoxy-L-tryptophan

- Fmoc-5-fluoro-DL-tryptophan

- Fmoc-5-hydroxy-L-tryptophan

Comparison: Boc-6-methyl-DL-tryptophan is unique due to the presence of the methyl group at the 6-position of the indole ring, which can influence its chemical reactivity and biological activity. Compared to other Boc-protected tryptophan derivatives, it offers distinct steric and electronic properties that can be advantageous in specific synthetic and research applications .

生物活性

Boc-6-methyl-DL-tryptophan is a derivative of the amino acid tryptophan, characterized by a methyl substitution at the 6-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound plays a significant role in biochemical research, particularly in peptide synthesis and the study of protein interactions.

This compound is synthesized by protecting the amino group of 6-methyl-DL-tryptophan using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction typically occurs in dichloromethane at room temperature, yielding high purity and yield suitable for various applications in scientific research.

The mechanism by which this compound exerts its biological effects primarily involves its incorporation into peptides and proteins. The Boc group protects the amino functionality during synthesis, allowing for controlled reactions that lead to the formation of complex biomolecules. Once incorporated, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), exposing the free amine for further biochemical interactions.

Comparative Analysis with Other Tryptophan Derivatives

To understand the distinct biological activity of this compound, it is essential to compare it with other similar compounds:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| Boc-4-methyl-DL-tryptophan | Methyl at 4-position | Similar peptide synthesis applications |

| Boc-6-fluoro-DL-tryptophan | Fluorine substitution at 6-position | Enhanced reactivity; potential use in drug development |

| Fmoc-5-methoxy-L-tryptophan | Methoxy group at 5-position | Different reactivity profile; used in various peptide syntheses |

This compound's unique methyl substitution at the 6-position contributes to its distinct steric and electronic properties compared to other tryptophan derivatives, influencing its reactivity and biological activity.

Case Studies and Research Findings

Research has demonstrated that tryptophan analogs can exhibit varying degrees of cytotoxicity based on their structural modifications. For example, studies focusing on 1-alkyltryptophans revealed that longer carbon chains enhance cytotoxicity against certain cancer cell lines. This suggests that similar modifications to this compound could yield compounds with improved therapeutic efficacy against tumors .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Boc-6-methyl-DL-tryptophan, and how do reaction conditions influence yield and purity?

- This compound is typically synthesized via a multi-step process: (1) methylation of the indole ring at the 6-position using methyl iodide under basic conditions, (2) Boc protection of the α-amino group using di-tert-butyl dicarbonate (Boc anhydride), and (3) purification via column chromatography or recrystallization. Critical factors include pH control during methylation to avoid over-alkylation and temperature optimization during Boc protection to prevent racemization. Analytical techniques like HPLC and LC-MS are essential for verifying purity and structural integrity .

Q. Which spectroscopic methods are most reliable for characterizing this compound, and how should data be interpreted?

- NMR spectroscopy (1H, 13C, and 2D COSY/HSQC) is critical for confirming the methyl group’s position on the indole ring and Boc protection. For example, the downfield shift of the indole C6 proton in 1H NMR (~7.2 ppm) confirms methylation. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies the Boc carbonyl stretch (~1690 cm⁻¹). Cross-referencing with databases like PubChem or literature spectra ensures accuracy .

Q. What are the primary research applications of this compound in biochemical studies?

- This derivative is commonly used in peptide synthesis as a protected tryptophan analog to study enzyme-substrate interactions (e.g., tryptophanase or indoleamine 2,3-dioxygenase). Its Boc group enhances solubility in organic solvents, facilitating solid-phase peptide synthesis. Post-incorporation, the Boc group is removed via TFA treatment to regenerate the free amino group .

Q. How should researchers handle and store this compound to ensure stability?

- Store the compound at -20°C under inert gas (argon or nitrogen) to prevent oxidation of the indole ring. Use anhydrous solvents (DMF, DCM) during experiments to avoid hydrolysis of the Boc group. Stability tests via TLC or HPLC every 6 months are recommended to monitor degradation .

Q. What are the key differences between D-, L-, and DL-forms of tryptophan derivatives in experimental design?

- The DL-form (racemic mixture) is often used in kinetic studies to compare enzymatic stereoselectivity. For instance, L-tryptophan is a natural substrate for most enzymes, while the D-form serves as a negative control. Chiral HPLC or enzymatic resolution methods can separate enantiomers for individual analysis .

Advanced Research Questions

Q. How can researchers optimize chiral resolution of this compound for enantioselective studies?

- Use chiral stationary phase HPLC (e.g., amylose or cellulose-based columns) with mobile phases containing hexane/isopropanol. Adjust the ratio of organic modifiers and temperature to improve resolution. Alternatively, enzymatic resolution using acylases or lipases can selectively deprotect one enantiomer .

Q. What experimental strategies mitigate racemization during this compound synthesis?

- Racemization occurs under basic or high-temperature conditions. Strategies include: (1) using mild bases (e.g., NaHCO₃ instead of NaOH), (2) conducting reactions at 0–4°C, and (3) monitoring optical rotation or circular dichroism (CD) during synthesis. Kinetic studies comparing reaction rates of D- and L-forms can quantify racemization .

Q. How do conflicting NMR data for this compound derivatives arise, and how can they be resolved?

- Discrepancies may stem from solvent effects, impurities, or dynamic processes (e.g., rotamers). To resolve: (1) acquire 2D NMR (NOESY, ROESY) to confirm spatial correlations, (2) compare spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts, and (3) use computational tools (DFT calculations) to predict chemical shifts .

Q. What methodologies are effective for studying the role of this compound in enzyme inhibition assays?

- Use fluorescence quenching assays to monitor binding to tryptophan-metabolizing enzymes. For example, measure changes in intrinsic fluorescence of tryptophan residues in indoleamine 2,3-dioxygenase upon inhibitor binding. Pair with molecular docking simulations to predict binding affinities and active-site interactions .

Q. How can researchers design experiments to investigate the metabolic stability of this compound in cell cultures?

- Conduct LC-MS/MS-based metabolic profiling in hepatocyte or microsome incubations. Track the depletion of the parent compound and formation of metabolites (e.g., demethylated or deprotected products). Use isotopically labeled analogs (e.g., 13C-methyl) to distinguish between enzymatic and non-enzymatic degradation .

属性

IUPAC Name |

3-(6-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-10-5-6-12-11(9-18-13(12)7-10)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCBNXYBBPLKFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。